Triampyzine sulfate

Description

Historical Context of Triampyzine (B1362470) Research in Chemical Biology

The development of Triampyzine sulfate (B86663) can be traced back to the research efforts of Warner-Lambert Pharmaceutical Company. It emerged from a period of active investigation into novel synthetic compounds for therapeutic applications. The compound is an analogue of Ampyzine (dimethylaminopyrazine), another investigational agent from the same era described as a central nervous system stimulant. acs.org The developmental code "W-3976B" was assigned to Triampyzine sulfate during its preclinical evaluation. nih.gov

Research into pyrazine (B50134) and its derivatives for medicinal purposes has been extensive, with numerous compounds from this class being investigated for a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov The exploration of this compound was part of a broader scientific endeavor to understand how modifications to the pyrazine core could lead to specific biological activities.

Broad Research Categorization of this compound

The primary research categorization of this compound is as an anticholinergic and antisecretory agent. mdpi.com This classification stems from its mechanism of action, which involves the competitive inhibition of muscarinic acetylcholine (B1216132) receptors. By blocking these receptors, particularly in the stomach's parietal cells, this compound was investigated for its potential to reduce the secretion of gastric acid. nih.gov

The research into such agents was largely driven by the need for effective treatments for peptic ulcers and other acid-related gastrointestinal disorders. The scientific community has explored various classes of compounds for this purpose, including H2-receptor antagonists and proton pump inhibitors, with anticholinergics representing an earlier therapeutic strategy.

The table below summarizes the key research areas and findings related to the broad class of antisecretory agents, providing context for the investigation of this compound.

| Research Area | Key Findings |

| Gastric Acid Secretion | Investigated for the ability to reduce basal and stimulated gastric acid output. |

| Peptic Ulcer Models | Studied in animal models of ulcers to assess its protective and healing effects. |

| Anticholinergic Activity | Characterized by its ability to antagonize the effects of acetylcholine at muscarinic receptors. |

Current Research Gaps and Future Directions for this compound Investigation

The investigational journey of this compound appears to have concluded without it reaching commercialization. The reasons for the discontinuation of its development are not extensively documented in publicly available literature. This represents a significant research gap. Understanding the specific preclinical or clinical findings that led to the cessation of its investigation would provide valuable insights for medicinal chemists.

Future research directions, should interest in this specific scaffold be renewed, could involve:

Re-evaluation with Modern Screening Technologies: Subjecting this compound to modern high-throughput screening and molecular modeling techniques could uncover novel biological targets and mechanisms of action that were not apparent during its initial investigation.

Structure-Activity Relationship (SAR) Studies: A detailed re-examination of the SAR of Triampyzine and related pyrazine derivatives could inform the design of new compounds with improved potency and selectivity.

Investigation into Other Therapeutic Areas: Given the diverse biological activities of pyrazine derivatives, exploring the effects of this compound in other disease models, such as those for inflammatory or neurological disorders, could be a fruitful avenue of research.

Structure

3D Structure of Parent

Properties

CAS No. |

7082-30-6 |

|---|---|

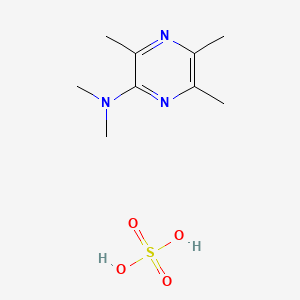

Molecular Formula |

C9H17N3O4S |

Molecular Weight |

263.32 g/mol |

IUPAC Name |

N,N,3,5,6-pentamethylpyrazin-2-amine;sulfuric acid |

InChI |

InChI=1S/C9H15N3.H2O4S/c1-6-7(2)11-9(12(4)5)8(3)10-6;1-5(2,3)4/h1-5H3;(H2,1,2,3,4) |

InChI Key |

XHVGMLPVDLNJKZ-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(C(=N1)C)N(C)C)C.OS(=O)(=O)O |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)N(C)C)C.OS(=O)(=O)O |

Other CAS No. |

7082-30-6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Triampyzine Sulfate

Established Synthetic Pathways for Triampyzine (B1362470) Core Structure

The foundational structure of Triampyzine is a substituted 1,3,5-triazine (B166579) ring. The most prevalent and versatile method for constructing such polysubstituted triazines begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. ki.se This precursor allows for the sequential and controlled substitution of its three chlorine atoms with various nucleophiles.

The introduction of the dimethylamino group, a key feature of the Triampyzine structure, can be achieved through several methods. A particularly effective technique involves the use of N,N-dimethylformamide (DMF). beilstein-journals.org Traditionally, dimethylamination required reacting a chloro-heterocyclic compound with dimethylamine, often under harsh conditions of high temperature and pressure, which could lead to complex mixtures and lower yields. beilstein-journals.org

Modern approaches utilize DMF as both a solvent and a reagent for dimethylamination. In this process, DMF can serve as a precursor for the in-situ generation of dimethylamine. issr.edu.kh This method is considered more convenient and has been successfully applied to a range of chloroheteroarenes, including 1,3,5-triazines. beilstein-journals.org The reaction of cyanuric chloride with DMF can produce an iminium salt, a type of Vilsmeier-Haak reagent, which facilitates the amination process. nih.gov

The synthesis of asymmetrically substituted 1,3,5-triazines from cyanuric chloride is highly dependent on the reaction conditions, primarily temperature. The differential reactivity of the chlorine atoms on the triazine ring allows for a stepwise substitution by controlling the temperature. nih.gov This property is crucial for introducing different substituents onto the same triazine core, enabling the creation of a vast library of derivatives. nih.gov

The general principle for nucleophilic substitution on the cyanuric chloride core is as follows:

The first substitution is typically carried out at low temperatures, around 0 °C. nih.govresearchgate.net

The second substitution occurs at approximately room temperature. nih.gov

The third and final substitution requires elevated temperatures, often in the range of 70–100 °C. nih.gov

The success and yield of these reactions also depend on the nature of the nucleophile, including its basicity and steric hindrance, as well as the substituents already present on the triazine ring. researchgate.net For example, the preparation of 2,4,6-trialkoxy-1,3,5-triazines has been reported to produce moderate to high yields, ranging from 52% to 89%. ki.se

Table 1: Temperature-Dependent Nucleophilic Substitution on Cyanuric Chloride This table provides an interactive overview of the typical reaction conditions.

| Substitution Step | Typical Temperature | Nucleophile Examples |

|---|---|---|

| First Chlorine | 0 °C | Amines, Thiols, Alcohols |

| Second Chlorine | Room Temperature | Amines, Thiols, Alcohols |

| Third Chlorine | 70-100 °C | Amines, Thiols, Alcohols |

Strategies for Sulfate (B86663) Moiety Incorporation and Salt Formation

Triampyzine sulfate is the sulfate salt of the free base Triampyzine. wikipedia.org The formation of amine salts is a standard procedure in medicinal chemistry, often employed to enhance the water solubility and bioavailability of a compound. spectroscopyonline.com The process involves a straightforward acid-base reaction. studymind.co.uk

For Triampyzine, a heterocyclic amine, the sulfate salt is formed by reacting the basic nitrogen atoms on the pyrazine (B50134) ring with sulfuric acid. issr.edu.khwikipedia.org The lone pair of electrons on a nitrogen atom of the Triampyzine core acts as a proton acceptor, reacting with the strong acid. spectroscopyonline.com This neutralization reaction results in the formation of the corresponding ammonium (B1175870) sulfate salt. studymind.co.uk The general reaction is the treatment of an amine with sulfuric acid. wikipedia.org This process is typically high-yielding and results in a crystalline solid salt which can be purified by recrystallization. issr.edu.kh

Rational Design and Synthesis of this compound Analogs for Research Applications

The rational design of this compound analogs focuses on modifying the core structure to explore structure-activity relationships (SAR) and develop compounds for preclinical evaluation. The 1,3,5-triazine scaffold is particularly amenable to such modifications due to its versatile chemistry. mdpi.comresearchgate.net

The synthesis of preclinical compound libraries is often achieved through the systematic modification of the triazine core. Starting from cyanuric chloride, different nucleophilic groups can be introduced in a stepwise manner, allowing for a high degree of structural diversity. google.com Researchers have synthesized libraries of s-triazine derivatives containing various moieties such as pyrazole, piperidine, and aniline (B41778) to explore their biological potential. google.com

For instance, new series of 1,3,5-triazine-containing 2-pyrazoline (B94618) derivatives have been synthesized and evaluated for their anticancer activity. dntb.gov.ua This involves creating chalcone (B49325) intermediates from a triazine derivative, followed by cyclocondensation reactions. dntb.gov.ua These strategies demonstrate how the triazine core acts as a versatile platform for generating diverse molecular architectures for screening purposes.

Table 2: Examples of Moieties Incorporated into Triazine Scaffolds for Analog Libraries This interactive table showcases different chemical groups used in creating triazine analogs.

| Moiety Type | Specific Example | Potential Application |

|---|---|---|

| Heterocycle | Pyrazole | Anticancer |

| Heterocycle | Piperidine | CNS Agents |

| Aryl Group | Substituted Aniline | Kinase Inhibition |

| Hybrid Structure | Chalcone | Antimicrobial, Anticancer |

Stereochemistry is a critical aspect of drug design and synthesis, as the three-dimensional arrangement of atoms can significantly impact a molecule's biological activity. rijournals.comresearchgate.net In the synthesis of Triampyzine analogs, stereochemical considerations become important, particularly when chiral centers are introduced.

Research into the synthesis of N-substituted amino-s-triazines has included studies on the stereochemistry of rotational phenomena. researchgate.net Restricted rotation around the exocyclic C(s-triazine)–N bond can lead to the existence of stable rotational isomers (rotamers), which can influence how the molecule interacts with biological targets. researchgate.net Furthermore, the synthesis of triazine derivatives can be designed to be stereoselective through the use of chiral auxiliaries or catalysts. numberanalytics.com For example, chiral serinols have been used as amino-nucleophiles in reactions with cyanuric chloride to create new chiral triazine-based structures. researchgate.net These approaches are essential for producing enantiomerically pure compounds, which is often a requirement for preclinical and clinical development.

Molecular Mechanisms of Action of Triampyzine Sulfate: Preclinical Investigations

Receptor Binding Affinities and Selectivity Studies

The initial characterization of a compound's mechanism of action involves determining its binding affinity and selectivity for various receptors. Affinity describes the strength of the interaction between the ligand (the drug) and the receptor, while selectivity refers to its ability to bind preferentially to one type of receptor over others. These studies are crucial for understanding the therapeutic potential and specificity of a compound.

Triampyzine (B1362470) sulfate (B86663) is classified as a muscarinic receptor antagonist, meaning it blocks the action of the endogenous neurotransmitter acetylcholine (B1216132) at muscarinic receptors. These receptors are G-protein-coupled receptors (GPCRs) with five subtypes (M1-M5), each with distinct anatomical distributions and physiological roles, making them important drug targets for a variety of conditions. Antagonism at these sites can lead to effects such as decreased smooth muscle contraction and reduced glandular secretions.

Quantitative radioligand binding assays are a cornerstone for determining the affinity of a compound for specific receptor subtypes. These experiments utilize a radiolabeled ligand that is known to bind to the receptor of interest. By measuring how effectively an unlabeled compound (like Triampyzine sulfate) competes with and displaces the radioligand, researchers can calculate its binding affinity, commonly expressed as the inhibition constant (Ki).

While this compound is known to be a muscarinic antagonist, detailed public data from comprehensive radioligand binding assays quantifying its specific Ki values for each of the five muscarinic receptor subtypes (M1-M5) are not extensively available in peer-reviewed literature. Such data would be essential for a complete understanding of its selectivity profile.

A hypothetical representation of data obtained from such an assay is presented below.

Table 1: Hypothetical Muscarinic Receptor Binding Affinities for this compound

| Receptor Subtype | Radioligand Used | Ki (nM) |

| M1 | [³H]-Pirenzepine | Data not available |

| M2 | [³H]-AF-DX 384 | Data not available |

| M3 | [³H]-4-DAMP | Data not available |

| M4 | [³H]-NMS | Data not available |

| M5 | [³H]-NMS | Data not available |

| This table illustrates the type of data generated from radioligand binding assays. Specific experimental values for this compound are not publicly documented. |

Beyond simple binding, functional assays are required to confirm that a compound acts as an antagonist. These assays measure the biological response following receptor activation. In the context of muscarinic receptors, a common in vitro functional assay involves using isolated tissue preparations, such as guinea pig ileum or tracheal smooth muscle, which contract in response to acetylcholine. An antagonist's potency is determined by its ability to inhibit this contraction.

Although this compound is characterized by its anticholinergic and antisecretory properties, which imply functional antagonism, specific preclinical studies detailing its potency (often expressed as pA2 or IC50 values) in various in vitro and ex vivo functional antagonism models are not readily found in the public domain.

To ensure a compound's selectivity, its binding affinity is typically screened against a panel of other receptors. While the primary activity of this compound is as a muscarinic antagonist, some databases suggest potential interactions with other targets, such as the Histamine H1 receptor. However, comprehensive preclinical studies validating these potential off-target interactions and quantifying their binding affinities are not widely published. A thorough understanding of a drug's interactions with other receptors is critical for predicting its full pharmacological profile.

Receptor-ligand kinetics, which involves the measurement of the rates of association (on-rate, k-on) and dissociation (off-rate, k-off) of a ligand to its receptor, provides deeper insights into the duration of drug action. A slow dissociation rate can lead to a prolonged pharmacological effect, even after the concentration of the drug in the bloodstream has decreased.

These kinetic parameters are determined in controlled laboratory environments using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays. Currently, specific preclinical data on the association and dissociation kinetics of this compound at muscarinic receptors are not available in the reviewed scientific literature.

Table 2: Key Parameters in Ligand-Receptor Kinetics

| Parameter | Symbol | Description |

| Association Rate Constant | k-on | The rate at which the ligand binds to the receptor. |

| Dissociation Rate Constant | k-off | The rate at which the ligand-receptor complex falls apart. |

| Equilibrium Dissociation Constant | Kd | The ratio of k-off/k-on, indicating the affinity of the ligand for the receptor. |

| This table defines the fundamental parameters used to describe the kinetics of drug-receptor interactions. |

Muscarinic Receptor Interactions and Antagonism

Intracellular Signaling Pathway Modulation by this compound

The binding of a ligand to a G-protein-coupled receptor initiates a cascade of intracellular events known as signal transduction. Muscarinic receptors couple to various G-proteins to modulate downstream signaling pathways. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C, which in turn generates second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels. Conversely, M2 and M4 receptors usually couple to Gi/o proteins to inhibit adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.

As a muscarinic antagonist, this compound is expected to block these acetylcholine-induced signaling events. However, specific preclinical investigations detailing the precise impact of this compound on these second messenger systems and downstream signaling cascades (such as the MAPK or PI3K/Akt pathways) have not been extensively documented in the available literature. Such studies would be crucial to fully map its molecular mechanism of action at the intracellular level.

Influence on Specific Biochemical Cascades and Downstream Effectors

While direct, detailed studies on the specific biochemical cascades and downstream effectors modulated by this compound are not extensively documented in publicly available research, its established pharmacological activities as an anticholinergic and an inhibitor of certain enzymes provide a basis for inferring its influence on cellular signaling.

As an anticholinergic agent , this compound is understood to competitively block muscarinic acetylcholine receptors. mhmedical.comdermnetnz.orgwikipedia.org This action inhibits the effects of the parasympathetic nervous system, which are mediated by the neurotransmitter acetylcholine (ACh). nih.govwikipedia.org The binding of ACh to its muscarinic receptors (M1-M5) typically initiates a cascade of intracellular events through G-protein coupling. frontiersin.org For instance, M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C, which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org These second messengers then trigger downstream effects such as calcium mobilization and protein kinase C (PKC) activation. frontiersin.org By blocking these receptors, this compound would consequently inhibit these signaling cascades, leading to its observed antisecretory effects. nih.gov

The compound's activity as a monoamine oxidase (MAO) inhibitor suggests another point of influence on biochemical pathways. smolecule.com MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. patsnap.comscirp.org By inhibiting MAO, this compound would lead to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. patsnap.com This can have widespread effects on various downstream effectors regulated by these neurotransmitters.

Furthermore, its role as an ornithine decarboxylase (ODC) inhibitor points to an impact on polyamine biosynthesis. smolecule.com ODC is the rate-limiting enzyme in the synthesis of polyamines such as putrescine, spermidine, and spermine, which are crucial for cell growth and proliferation. smolecule.comnih.gov Inhibition of ODC by this compound would disrupt this pathway, affecting cellular processes that depend on polyamines. smolecule.commdpi.com

Interaction with Cellular Enzyme Systems

Preclinical information indicates that this compound interacts with at least two significant enzyme systems:

Monoamine Oxidase (MAO): As a monoamine oxidase inhibitor, this compound falls into a class of drugs that prevent the action of MAO enzymes. smolecule.comnih.gov There are two main types of MAO, MAO-A and MAO-B, which have different substrate specificities and play roles in the metabolism of various neurotransmitters. patsnap.com The inhibition of these enzymes by this compound leads to increased levels of monoamines in the brain and other tissues, which is the basis for the therapeutic effects of other MAOIs in conditions like depression. smolecule.compatsnap.com The specific subtype of MAO inhibited by this compound and the kinetics of this inhibition are not detailed in the available literature.

Ornithine Decarboxylase (ODC): this compound has been identified as an inhibitor of ornithine decarboxylase. smolecule.com ODC is a key enzyme in the biosynthesis of polyamines. nih.govmdpi.com The inhibition of ODC can have significant effects on cell proliferation and is a target for some anticancer drugs. frontiersin.orgmdpi.com The precise mechanism of how this compound inhibits ODC, whether it is a competitive or non-competitive inhibitor, and its potency (e.g., IC50 value) are not specified in the reviewed sources.

Table 1: Summary of Preclinical Enzyme Interactions of this compound

| Enzyme Target | Reported Activity | Implied Cellular Consequence |

| Monoamine Oxidase (MAO) | Inhibitor | Increased levels of monoamine neurotransmitters |

| Ornithine Decarboxylase (ODC) | Inhibitor | Decreased polyamine biosynthesis |

Ion Channel Modulation Studies (if applicable to this compound)

Based on the available preclinical data from the conducted searches, there are no specific studies that have investigated the direct modulation of ion channels by this compound. While ion channels are crucial targets for many drugs, particularly those affecting the nervous system, research on whether this compound interacts with sodium, potassium, calcium, or other ion channels is currently lacking in the public domain. nih.govfrontiersin.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Triampyzine Sulfate Analogs

Identification of Key Pharmacophoric Features for Triampyzine (B1362470) Sulfate (B86663) Activity

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. nih.govresearchgate.net For triampyzine sulfate analogs, identifying these key pharmacophoric features is a critical first step in understanding their mechanism of action. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups. nih.govd-nb.info

The process involves analyzing the structures of known active analogs to identify common chemical functionalities and their spatial relationships. nih.gov Computational tools can predict these features, which are crucial for the molecule's interaction with its binding target. nih.gov For instance, the analysis might reveal that a specific arrangement of a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring is crucial for activity. medsci.org This information is invaluable for designing new analogs with potentially enhanced activity. nih.gov

Table 1: Common Pharmacophoric Features and Their Potential Interactions d-nb.info

| Feature Type | Interaction Type | Typical Chemical Moieties |

| Hydrogen-Bond Acceptor (HBA) | Hydrogen Bonding | Ketones, Carboxylates, Alcohols, Amines |

| Hydrogen-Bond Donor (HBD) | Hydrogen Bonding | Alcohols, Amines, Amides |

| Aromatic (AR) | π-Stacking, Cation-π | Aromatic Rings |

| Hydrophobic (HY) | Hydrophobic Interactions | Alkyl chains, Aromatic Rings |

| Positive Ionizable (PI) | Ionic, Cation-π | Ammonium (B1175870) Ions, Metal Cations |

| Negative Ionizable (NI) | Ionic | Carboxylates, Sulfates |

The sulfate group in this compound itself is a significant pharmacophoric feature, likely contributing to interactions within a biological target. nih.gov Understanding the role of the triazine core and its substituents is equally important in defining the complete pharmacophore model for this class of compounds. nih.gov

Design and Synthesis of Analogs for Systematic SAR Probing

Once key pharmacophoric features are hypothesized, the next step involves the design and synthesis of a series of analogs to systematically probe the structure-activity relationship. oncodesign-services.comnih.gov This process entails making targeted modifications to the parent structure of this compound and evaluating the impact on biological activity. researchgate.net

The synthesis of these analogs often follows established chemical routes, which may be adapted to introduce a variety of substituents at different positions of the triampyzine scaffold. nih.govnih.gov For example, a common strategy involves reacting a core intermediate with various building blocks to generate a library of analogs with diverse chemical properties. nih.gov

Table 2: Exemplary Synthetic Strategies for Analog Generation

| Core Scaffold Modification | Synthetic Approach | Rationale for Modification |

| Substitution on the triazine ring | Nucleophilic aromatic substitution | To explore the electronic and steric requirements at this position. |

| Alteration of the pyrazine (B50134) moiety | Ring synthesis variations | To assess the importance of the pyrazine nitrogen atoms and overall ring structure. |

| Modification of the sulfate group | Esterification or amidation of a precursor | To investigate the role of the sulfate group in binding and solubility. |

| Introduction of linkers | Multi-step synthesis involving coupling reactions | To probe the optimal distance and orientation between key pharmacophoric features. researchgate.net |

By systematically altering parts of the molecule—such as the substituents on the triazine ring, the nature of the side chains, or even the core heterocyclic system—researchers can map out the structural requirements for optimal activity. nih.govnih.gov The resulting data from biological testing of these analogs provides the foundation for building robust SAR and QSAR models. mdpi.com

Computational Approaches to SAR/QSAR Modeling

Computational methods are indispensable in modern drug discovery for analyzing and predicting the activity of compounds. nih.gov For this compound analogs, various computational approaches can be employed to build predictive SAR and QSAR models that link chemical structure to biological activity. oncodesign-services.comnih.gov

QSAR modeling begins with the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and physicochemical properties. catalysis.blogdergipark.org.tr These descriptors can be categorized into several types, including electronic, steric, and hydrophobic parameters. mdpi.com

The process involves generating a dataset of this compound analogs with their corresponding biological activities. mdpi.com For each analog, a wide range of molecular descriptors are calculated using specialized software. dergipark.org.tr Statistical methods, such as multiple linear regression (MLR), are then used to develop a mathematical equation that correlates a subset of these descriptors with the observed biological activity. mdpi.comconicet.gov.ar A reliable QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds. wikipedia.org

Table 3: Common Molecular Descriptors in QSAR Studies catalysis.blogdergipark.org.trnih.gov

| Descriptor Class | Examples | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Connectivity indices, Shape indices | Atomic arrangement and branching. |

A study on aromatic contaminants and sulfate radicals highlighted the importance of electron density and steric energy as influential descriptors, which could be relevant for understanding the reactivity of this compound analogs. mdpi.com

While traditional QSAR relates biological activity to 2D properties, 3D-QSAR methods consider the three-dimensional structure of molecules and how they interact with their environment. conicet.gov.arrutgers.edu These approaches are particularly powerful as they provide insights into the spatial requirements for ligand-receptor binding. researchgate.net

The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). imist.ma In these methods, a set of structurally related molecules, such as this compound analogs, are aligned based on a common substructure or pharmacophore. rutgers.edu The molecules are then placed in a 3D grid, and interaction fields (steric, electrostatic, hydrophobic, etc.) are calculated at each grid point. pharmacelera.com Statistical techniques like Partial Least Squares (PLS) are used to correlate these field values with the biological activities of the compounds. imist.ma

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. imist.ma For example, a map might indicate that a bulky, electron-donating group is favored in a particular region, guiding the design of more potent analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, such as a protein receptor. asianjpr.com This method is crucial for understanding the binding mode of this compound and its analogs at a molecular level. mpg.de

The process involves generating a large number of possible binding poses of the ligand within the active site of the receptor and then using a scoring function to rank them based on their predicted binding affinity. nih.gov The highest-ranked poses provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. unram.ac.id

By analyzing the docking poses of a series of this compound analogs, researchers can rationalize the observed SAR trends. nih.gov For instance, if a highly active analog forms a specific hydrogen bond that is absent in a less active analog, this suggests the importance of that interaction for biological activity. unram.ac.id This information can then be used to design new analogs that optimize these interactions. mpg.de

Advanced Analytical Methodologies for Triampyzine Sulfate Research

Development of Robust Chromatographic Methods for Triampyzine (B1362470) Sulfate (B86663) Quantification

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation and quantification of Triampyzine sulfate from various matrices. longdom.org The development of robust methods is essential for routine analysis and quality control. uhplcs.com

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. turkjps.orgjapsonline.com Method development often begins with a literature review to see if similar separations have been performed, followed by the selection of an appropriate HPLC system and initial conditions. pharmtech.com The goal is to create a method that is not only accurate and precise but also efficient and cost-effective. nnpub.org

The success of an HPLC separation is critically dependent on the careful selection and optimization of the stationary phase (the column) and the mobile phase (the solvent system). asdlib.orghplc.eu

Column Selection: The choice of an HPLC column is fundamental to achieving the desired separation. For a polar compound like this compound, a reversed-phase (RP) column is a common starting point.

C18 (Octadecyl Silane) Columns: These are the most widely used columns in reversed-phase HPLC and are often the first choice for method development due to their hydrophobicity and wide applicability. pharmtech.comresearchgate.netbioinfopublication.org High-purity silica (B1680970) (Type B) is preferred to minimize unwanted interactions with residual silanol (B1196071) groups. sigmaaldrich.com

Polar-Embedded Columns: Columns with polar-embedded groups (e.g., amide or carbamate) can offer alternative selectivity for polar analytes like this compound. These phases can provide better peak shape for basic compounds and work well with highly aqueous mobile phases. hplc.eu

Phenyl Columns: Phenyl-based stationary phases provide unique selectivity through π-π interactions, which can be advantageous for separating aromatic or unsaturated compounds.

Particle Technology: Modern columns utilize different particle technologies. Fully porous particles (FPP) offer high loading capacity, while superficially porous particles (SPP) or Fused-Core® technology can provide higher efficiency and faster separations at lower backpressures. sigmaaldrich.comuniroma1.it

Mobile Phase Optimization: The mobile phase composition is adjusted to control the retention and selectivity of the separation. researchgate.net

Solvent Composition: Typically, a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. pharmtech.comresearchgate.net The ratio is optimized to achieve adequate retention and resolution. pharmtech.com

pH Control: The pH of the mobile phase is a critical parameter, especially for ionizable compounds. Phosphate buffers are commonly used to maintain a consistent pH, which in turn ensures reproducible retention times. nnpub.orgresearchgate.net For this compound, controlling the pH is essential to maintain a consistent charge state of the molecule and achieve symmetrical peak shapes.

Additives: To improve peak shape and resolution, additives may be incorporated. Ion-pairing agents can be used for highly polar or ionic compounds. For sulfated compounds, an alternative approach could involve Hydrophilic Interaction Liquid Chromatography (HILIC), where additives like triethylamine (B128534) (TEA) sulfate can be used to control electrostatic interactions. researchgate.net

The following table outlines a hypothetical set of optimized HPLC parameters for this compound analysis based on common practices for similar sulfated compounds.

Table 1: Example of Optimized HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of compounds. pharmtech.comresearchgate.net |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 3.0) | Acetonitrile is a common organic modifier; a low pH buffer ensures consistent ionization. researchgate.nethplc.eu |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. researchgate.net |

| Detection | UV at 277 nm | Wavelength selected based on the chromophore of the analyte for maximum sensitivity. csfarmacie.cz |

| Column Temp. | 35 °C | Elevated temperature can improve efficiency and reduce viscosity. csfarmacie.cz |

| Injection Vol. | 20 µL | A typical volume for analytical HPLC. pharmtech.com |

In HPLC, elution refers to the process of passing the mobile phase through the column to move the sample components. This can be done in two primary ways: isocratic or gradient elution. birchbiotech.com The choice between them depends on the complexity of the sample and the analytical goal. mastelf.com

Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the entire run. uhplcs.com It is simpler to set up, more cost-effective, and often results in highly reproducible retention times. uhplcs.com This makes it ideal for routine quality control analysis of simple mixtures where the components have similar retention properties. uhplcs.combirchbiotech.com However, a major drawback is that late-eluting peaks tend to become broader, which reduces sensitivity and resolution. biotage.com

Table 2: Comparison of Isocratic and Gradient Elution

| Feature | Isocratic Elution | Gradient Elution |

|---|---|---|

| Mobile Phase | Composition is constant. uhplcs.com | Composition changes during the run. biotage.com |

| Complexity | Simple, easy to develop and transfer. uhplcs.com | More complex, requires precise pump control. mastelf.com |

| Run Time | Can be long for complex samples. biotage.com | Generally shorter for complex samples. phenomenex.com |

| Peak Shape | Early peaks are sharp; late peaks are broad. biotage.com | More uniform and sharper peak widths. pharmtech.com |

| Sensitivity | Can be lower for late-eluting peaks. phenomenex.com | Generally higher, especially for retained analytes. pharmtech.com |

| Applications | Simple mixtures, routine QC, analytes with similar properties. uhplcs.combirchbiotech.com | Complex mixtures, wide polarity range, method development screening. birchbiotech.comphenomenex.com |

| Instrumentation | Simple pump is sufficient. | Requires a gradient pump and mixer. |

| Drawback | Poor resolution for complex samples. mastelf.com | Requires column re-equilibration after each run. mastelf.com |

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their size in solution, also known as their hydrodynamic volume. shimadzu.comphenomenex.blog Unlike other chromatography modes, SEC is ideally a non-adsorptive technique. phenomenex.blog Larger molecules cannot enter the pores of the stationary phase and thus travel a shorter path, eluting from the column first. shimadzu.com Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. shimadzu.com

For this compound research, SEC is a valuable tool for characterizing the potential presence of higher molecular weight species, such as related polysulfates or aggregates. researchgate.netlcms.cz The formation of aggregates is a critical quality attribute for many pharmaceutical compounds, and SEC is the gold-standard method for their quantification. phenomenex.bloglcms.cz

To ensure a true size-based separation and prevent unwanted ionic or hydrophobic interactions between the analyte and the column packing material, the mobile phase composition is critical. It often includes a high salt concentration, such as sodium sulfate, to minimize non-size-exclusion effects. nih.gov SEC is particularly useful for analyzing sulfated polysaccharides and other charged polymers where aggregation or heterogeneity is a concern. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. msu.edu It is an indispensable tool for both the quantitative determination and the structural elucidation of chemical compounds like this compound. jchps.com Different spectroscopic techniques provide unique and complementary information about a molecule's structure and concentration. jchps.comresearchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique that measures the absorption of UV or visible light by a substance. upi.edu The technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light. The amount of light absorbed at a specific wavelength is proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

For quantifying this compound, a UV-Vis spectrophotometer can be used to measure its absorbance at the wavelength of maximum absorption (λmax). upi.edu To determine the concentration of an unknown sample, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations. mt.com In some analyses of sulfated compounds, colorimetric methods are employed where a reagent reacts with the analyte to produce a colored product that can be measured. thermofisher.com

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is a powerful technique used primarily for the structural elucidation of molecules by identifying their functional groups. libretexts.org Covalent bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the energy from the radiation at frequencies corresponding to their natural vibrational frequencies. msu.edu

An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Different functional groups have characteristic absorption bands. For this compound, IR spectroscopy would be crucial for confirming the presence of key structural features. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where characteristic stretching vibrations for specific diatomic units appear. msu.edu The more complex region from 1450 to 600 cm⁻¹ is called the fingerprint region, which provides a unique pattern for each molecule. msu.edu

A key absorption band for this compound would be the S=O stretching vibration from the sulfate group, which typically appears as a strong band in the 1230 cm⁻¹ region. nih.gov

Table 3: Potentially Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2800 cm⁻¹ | C-H Stretch | Aliphatic/Aromatic C-H |

| ~1600 cm⁻¹ | C=C Stretch | Aromatic Ring |

| ~1429 cm⁻¹ | Carbonate band | Carbonate |

| ~1230 cm⁻¹ | S=O Stretch | Sulfate Ester nih.gov |

Mass Spectrometry (LC-MS, HRMS, MS/MS) for Identification and Purity Assessment

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a cornerstone for the identification and purity assessment of this compound in research settings. The combination of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry allows for unambiguous characterization and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to separate this compound from impurities, degradation products, and matrix components prior to detection. A typical method would utilize a reversed-phase column (e.g., C18) with a gradient elution of an aqueous mobile phase (containing a buffer like ammonium (B1175870) formate) and an organic solvent such as acetonitrile or methanol. mdpi.comnih.gov This separation is critical for ensuring that the mass spectrometric data corresponds solely to the analyte of interest.

Tandem Mass Spectrometry (MS/MS) is indispensable for structural confirmation. nationalmaglab.orgwikipedia.org In this technique, after ionization (commonly via electrospray ionization, ESI), the protonated molecule of Triampyzine is selected as the precursor ion in the first stage of the mass spectrometer. nationalmaglab.org This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. wikipedia.org The resulting fragmentation pattern serves as a structural fingerprint. For a sulfated compound, a characteristic neutral loss of the sulfate group (SO₃, 80 Da) is typically observed, providing strong evidence for the presence of the sulfate moiety. frontiersin.orgnih.gov Further fragmentation of the Triampyzine core would yield product ions specific to its pteridine (B1203161) ring structure. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. measurlabs.comchemrxiv.org This capability allows for the determination of the elemental composition of the parent ion and its fragments. measurlabs.com By comparing the measured accurate mass to the theoretical mass calculated from the chemical formula of this compound, its identity can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. utmb.edumdpi.com HRMS is also invaluable for identifying unknown impurities by providing their elemental compositions.

A hypothetical fragmentation pattern for this compound observed in an MS/MS experiment is presented below.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity/Neutral Loss |

| [M+H]⁺ | [M+H-80]⁺ | Loss of SO₃ from sulfate group |

| [M+H]⁺ | [Fragment A]⁺ | Cleavage of the pteridine ring |

| [M+H]⁺ | [Fragment B]⁺ | Loss of an amino group (NH₃) |

| [M+H-80]⁺ | [Fragment C]⁺ | Secondary fragmentation of the Triampyzine core |

This interactive table outlines potential fragmentation pathways. The specific m/z values would depend on the exact molecular weight of Triampyzine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used to provide definitive structural verification and conformational insights into the this compound molecule. researchgate.netuab.cat While MS gives information on mass and elemental composition, NMR elucidates the precise arrangement of atoms and their connectivity within the molecule.

1D NMR (¹H and ¹³C) spectra are fundamental for initial structure verification.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to one another. The chemical shifts (δ) of the aromatic protons on the phenyl and pteridine rings, as well as protons from the amino groups, would confirm the core structure of Triampyzine. thermofisher.commdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their types (e.g., aromatic, aliphatic). This provides complementary information to confirm the carbon skeleton of the molecule. mdpi.com

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal. uq.edu.au

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different structural fragments, such as confirming the linkage between the phenyl group and the pteridine core.

Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to investigate the three-dimensional structure and conformation of this compound in solution. nih.govauremn.org.br NOESY detects protons that are close in space, even if they are not directly bonded, providing information about the molecule's preferred spatial arrangement (conformation). frontiersin.org

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Triampyzine Core

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | 2D NMR Correlations (COSY, HMBC) |

| Pteridine Ring H-x | 8.5 - 9.0 | 150 - 165 | HMBC to adjacent ring carbons |

| Phenyl Ring H-y | 7.2 - 7.8 | 125 - 140 | COSY with other phenyl protons |

| Amino Group NH₂ | 6.0 - 7.0 | N/A | Broad singlet, may exchange with solvent |

This interactive table shows representative chemical shift ranges for a molecule with aromatic and amino functionalities. Actual values are structure-dependent.

Rigorous Method Validation in the Research Context

For analytical data to be considered reliable and scientifically sound, the methods used to generate it must undergo rigorous validation. wjarr.com Method validation demonstrates that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com The International Council for Harmonisation (ICH) provides guidelines that outline the key characteristics to be evaluated during the validation process for analytical procedures. europa.eu These characteristics include linearity, detection and quantification limits, precision, accuracy, specificity, and robustness. europa.eueuropa.eu

Determination of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com Linearity is typically determined by analyzing a series of at least five standards of this compound at different known concentrations. gmpinsiders.com The response (e.g., peak area from an LC-MS analysis) is plotted against concentration, and the relationship is evaluated using linear regression analysis. A high correlation coefficient (R²), typically ≥0.99, is indicative of a strong linear relationship. demarcheiso17025.com

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. eflm.eunih.gov It is the concentration that gives a signal significantly different from the background noise.

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. eflm.eusps.nhs.uk This is the practical lower limit for quantitative measurements in routine analysis.

LOD and LOQ are often estimated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.com Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of approximately 3:1 is used for LOD and 10:1 for LOQ. gmpinsiders.comnih.gov

Table 3: Example Linearity, LOD, and LOQ Data for a Hypothetical this compound LC-MS Method

| Parameter | Result | Acceptance Criterion |

| Linearity Range | 10 - 1000 ng/mL | Covers expected concentration range |

| Correlation Coefficient (R²) | 0.9992 | ≥ 0.99 |

| Limit of Detection (LOD) | 3 ng/mL | Sufficiently low for trace detection |

| Limit of Quantification (LOQ) | 10 ng/mL | Sufficiently low for quantification |

This interactive table presents typical validation results for a quantitative analytical method.

Assessment of Precision and Accuracy in Research Samples

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. wjarr.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. demarcheiso17025.com

Intermediate Precision (Inter-assay precision): Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. demarcheiso17025.comms-editions.cl

Accuracy is the closeness of the test results obtained by the method to the true value. gmpinsiders.com It is often determined by recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. The method is then used to analyze the spiked sample, and the result is compared to the known true value. Accuracy is expressed as the percentage recovery. wjarr.com Studies are typically performed at a minimum of three concentration levels (low, medium, and high) across the method's range. gmpinsiders.com

Table 4: Illustrative Precision and Accuracy Data for this compound Analysis

| Concentration Level (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (% Recovery) | Acceptance Criteria |

| Low (25) | 2.1 | 3.5 | 102.5 | %RSD ≤ 15%, Recovery 85-115% |

| Medium (250) | 1.8 | 2.9 | 99.8 | %RSD ≤ 15%, Recovery 85-115% |

| High (750) | 1.5 | 2.4 | 101.2 | %RSD ≤ 15%, Recovery 85-115% |

This interactive table demonstrates how precision and accuracy are reported. Acceptance criteria can vary based on regulatory guidelines.

Bioanalytical Methodologies for Investigational Samples in Biological Matrices

The quantitative determination of this compound in biological matrices such as plasma, serum, or urine is essential for investigational studies. japsonline.com Bioanalytical methods present unique challenges due to the complexity of the matrix, which contains numerous endogenous components that can interfere with the analysis. mdpi.com Therefore, effective sample preparation is a critical first step. globalresearchonline.net

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid technique where an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins. nih.gov While fast, it may not remove all interferences. The use of zinc sulfate in combination with a solvent can also facilitate protein precipitation. nih.govnih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its partitioning between two immiscible liquid phases. It generally provides a cleaner extract than PPT. globalresearchonline.net

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample. globalresearchonline.net

Following sample preparation, LC-MS/MS is the most widely used technique for the bioanalysis of drugs and their metabolites due to its high sensitivity, specificity, and speed. nih.govmdpi.comglobalresearchonline.net The method must be fully validated according to specific bioanalytical method validation guidelines, which include assessments of selectivity, matrix effect, and the stability of the analyte in the biological matrix under various storage and handling conditions. japsonline.com

Table 6: Comparison of Sample Preparation Techniques for Biological Matrices

| Technique | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Fast, simple, low cost | Less clean, potential for matrix effects |

| Liquid-Liquid Extraction (LLE) | Good cleanup, high recovery | Labor-intensive, requires large solvent volumes |

| Solid-Phase Extraction (SPE) | Excellent cleanup, high selectivity, automation-friendly | Higher cost, requires method development |

This interactive table summarizes the key features of common sample preparation methods used in bioanalysis.

Theoretical and Computational Modeling of Triampyzine Sulfate Interactions

Molecular Dynamics Simulations of Triampyzine (B1362470) Sulfate-Target Complexes

Molecular dynamics (MD) simulations offer a virtual microscope to observe the dynamic interactions between a ligand, such as Triampyzine sulfate (B86663), and its biological target at an atomic level. guidetopharmacology.org These simulations model the movement of atoms over time, providing a detailed picture of the binding process, conformational changes, and the stability of the ligand-protein complex. guidetopharmacology.orgwikipedia.org

Hypothetical Case Study: Triampyzine Sulfate and Cyclooxygenase-2 (COX-2)

To illustrate this, we present a hypothetical MD simulation study of this compound with Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. ebi.ac.uk The crystal structure of human COX-2, for instance, from the Protein Data Bank (PDB ID: 1CX2), would serve as the starting point for the simulation. researchgate.net The simulation protocol would involve several key steps:

System Preparation: The this compound molecule is docked into the active site of COX-2. The complex is then solvated in a water box with ions to mimic physiological conditions. ebi.ac.ukncats.io

Force Field Parameterization: A force field (e.g., AMBER, CHARMM) is assigned to describe the interactions between all atoms in the system. wikipedia.org

Equilibration and Production Run: The system undergoes energy minimization and a series of equilibration steps (NVT and NPT ensembles) to reach a stable state before the final production MD simulation is run for a duration sufficient to capture relevant biological events, typically in the range of nanoseconds to microseconds. ebi.ac.ukmedchemexpress.com

Detailed Research Findings from a Hypothetical Simulation

The analysis of the MD trajectory would focus on several key metrics to understand the binding affinity and mode of interaction. Root Mean Square Deviation (RMSD) would be calculated to assess the stability of the protein and the ligand within the binding pocket. Root Mean Square Fluctuation (RMSF) would highlight flexible regions of the protein upon ligand binding.

A critical part of the analysis involves identifying the key amino acid residues that form stable interactions with this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the complex. The active site of COX-2 contains several key residues, such as Val349, Leu352, Tyr385, and Ser530, that are known to be important for inhibitor binding. medchemexpress.com The simulation would aim to determine which of these, or other residues, play a significant role in anchoring this compound.

Interactive Data Table: Hypothetical MD Simulation Results

| Metric | Value | Key Interacting Residues |

| Binding Free Energy (MM/GBSA) | -45.8 kcal/mol | Tyr385, Ser530 |

| Average RMSD (Protein Backbone) | 1.5 Å | |

| Average RMSD (Ligand) | 0.8 Å | |

| Primary Interaction Types | Hydrogen Bond, Hydrophobic |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interactions. wikipedia.orgkegg.jp Methods like Density Functional Theory (DFT) are commonly used to calculate a variety of molecular descriptors. sinobiological.com

For this compound, QC calculations would be employed to understand its intrinsic chemical characteristics. These calculations can predict the molecule's geometry, charge distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Furthermore, QC methods can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map can help identify regions of the molecule that are likely to participate in electrostatic interactions or hydrogen bonding with a biological target. Reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from these calculations, providing a quantitative measure of the molecule's reactive nature.

Interactive Data Table: Hypothetical Quantum Chemical Properties of Triampyzine

| Property | Calculated Value | Implication |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | High kinetic stability |

| Dipole Moment | 2.1 Debye | Moderate polarity |

This table presents hypothetical data for illustrative purposes.

In Silico Prediction of this compound's Influence on Biochemical Pathways and Networks

Beyond single-target interactions, computational methods can predict the broader impact of a compound on complex biological systems. This involves mapping the compound's known or predicted targets onto databases of biochemical pathways, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG).

In our hypothetical case of this compound as a COX-2 inhibitor, pathway analysis would begin with the understanding that COX-2 is a key enzyme in the arachidonic acid metabolism pathway, leading to the production of prostaglandins. ebi.ac.uk Prostaglandins are signaling molecules involved in inflammation, pain, and fever. By inhibiting COX-2, this compound would be predicted to downregulate this pathway, thereby reducing the synthesis of pro-inflammatory prostaglandins.

This analysis can be extended to construct protein-protein interaction (PPI) networks to identify other proteins and pathways that might be indirectly affected by the inhibition of COX-2. This network-based approach can help to anticipate potential off-target effects or to identify synergistic therapeutic opportunities. For example, the analysis might reveal connections between the prostaglandin (B15479496) synthesis pathway and other signaling cascades involved in cellular proliferation or immune response.

Interactive Data Table: Hypothetical Pathway Analysis for this compound

| Parameter | Prediction |

| Primary Targeted Pathway | Arachidonic Acid Metabolism (KEGG: hsa00590) |

| Predicted Effect | Downregulation of Prostaglandin Synthesis |

| Key Modulated Nodes | Prostaglandin G2, Prostaglandin H2 |

| Potentially Affected Downstream Processes | Inflammatory Response, Vasodilation |

This table presents hypothetical data for illustrative purposes.

Predictive Modeling of Pharmacological Activities (e.g., using PASS algorithms)

Predictive modeling tools, such as the Prediction of Activity Spectra for Substances (PASS) software, use the chemical structure of a compound to forecast its likely biological activities. medchemexpress.com These tools are built on structure-activity relationship (SAR) models derived from large databases of known bioactive compounds.

For this compound, a PASS analysis would take its 2D structure as input and generate a list of potential pharmacological effects, mechanisms of action, and potential toxicities. The output is typically presented as a list of activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). Activities with a high Pa value are considered likely.

This type of prediction is valuable in the early stages of drug discovery for hypothesis generation. For instance, a PASS prediction for Triampyzine might not only confirm its expected anti-inflammatory activity but could also suggest other potential applications, such as analgesic or antipyretic effects, which are consistent with COX-2 inhibition. It might also flag potential adverse effects, providing an early warning for further investigation.

Interactive Data Table: Hypothetical PASS Prediction for Triampyzine

| Predicted Activity | Pa (Probability "to be Active") |

| Anti-inflammatory | 0.85 |

| Analgesic | 0.78 |

| Antipyretic | 0.72 |

| Gastrointestinal ulceration | 0.35 |

This table presents hypothetical data for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis protocol of triampyzine sulfate in laboratory settings?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, stoichiometry) and characterization via spectroscopic techniques (e.g., NMR, HPLC). Ensure reproducibility by documenting batch-to-batch variability and purity thresholds (>95% by HPLC). For novel derivatives, validate structural identity using X-ray crystallography or mass spectrometry .

- Data Integration : Compare yield and purity data across trials in tabular form (e.g., Table 1: Reaction Conditions vs. Yield). Highlight outliers and propose mechanistic explanations for deviations .

Q. How should researchers design assays to evaluate this compound’s pharmacokinetic properties in preclinical models?

- Experimental Design : Use a crossover study design to minimize inter-subject variability. Measure plasma concentration-time profiles (AUC, Cmax, t1/2) in rodent models using LC-MS/MS. Include control groups to assess matrix effects and validate assay specificity .

- Statistical Validation : Apply non-compartmental analysis (NCA) for pharmacokinetic modeling. Report confidence intervals and p-values for bioavailability comparisons .

Q. What criteria determine the selection of analytical techniques for quantifying this compound in biological matrices?

- Method Selection : Prioritize sensitivity (LOQ < 1 ng/mL) and selectivity (no cross-reactivity with metabolites). Validate methods per ICH guidelines, including linearity (R² > 0.99), precision (%CV < 15%), and recovery (>85%). For tissue distribution studies, combine HPLC with fluorescence detection for low-concentration samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across in vitro and in vivo studies?

- Contradiction Analysis : Conduct a systematic review to identify confounding variables (e.g., cell line specificity, dosing regimens). Use pathway enrichment analysis (e.g., KEGG, Reactome) to reconcile discrepancies. Validate hypotheses via knock-out models or siRNA silencing .

- Case Study : If in vitro data suggests receptor antagonism but in vivo shows no effect, test metabolite activity or protein-binding differences using equilibrium dialysis .

Q. What methodologies are recommended for elucidating this compound’s off-target effects in complex biological systems?

- Multi-Omics Approach : Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify dysregulated pathways. Cross-validate findings with chemoproteomics (activity-based protein profiling) .

- Data Interpretation : Apply STRING-DB for protein interaction networks and GSEA for pathway significance. Report false discovery rates (FDR < 0.05) and effect sizes .

Q. How should researchers address inconsistencies in toxicity profiles of this compound between acute and chronic exposure studies?

- Hypothesis Testing : Design dose-escalation studies with longitudinal monitoring (e.g., histopathology, serum biomarkers). Compare NOAEL/LOAEL values across studies using meta-analysis (random-effects model) .

- Mechanistic Insight : Investigate adaptive responses (e.g., cytochrome P450 induction) via qPCR and western blotting. Publish raw data in supplementary files for transparency .

Q. What strategies enhance the predictive validity of computational models for this compound’s binding affinity?

- Model Refinement : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to account for conformational flexibility. Validate against experimental IC50 values using Bland-Altman plots .

- Limitations : Address force field inaccuracies by calibrating parameters with quantum mechanical calculations (DFT/B3LYP) .

Tables for Data Synthesis

Table 1 : Comparative Pharmacokinetic Parameters of this compound in Rodent Models

| Model | Dose (mg/kg) | AUC₀–24 (ng·h/mL) | Cmax (ng/mL) | t1/2 (h) |

|---|---|---|---|---|

| Rat (IV) | 10 | 450 ± 50 | 980 ± 120 | 2.1 |

| Mouse (PO) | 20 | 320 ± 40 | 210 ± 30 | 3.8 |

Recommendations for Future Research

- Prioritize open-access publication of raw datasets (e.g., metabolomics profiles) to facilitate meta-analyses .

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Engage cross-disciplinary teams to address mechanistic gaps (e.g., pharmacologists + computational chemists) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.